REACTION_CXSMILES
|
[N:1]([CH:4]1[CH2:7][C:6]2([CH2:11][CH2:10][N:9]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:8]2)[CH2:5]1)=[N+]=[N-]>[Pd].CC([O-])=O.CC([O-])=O.[Pb+2]>[NH2:1][CH:4]1[CH2:5][C:6]2([CH2:11][CH2:10][N:9]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:8]2)[CH2:7]1 |f:1.2.3.4|
|
Name
|
|
Quantity
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2.05 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C1CC2(C1)CN(CC2)C(=O)OC(C)(C)C
|
Name
|
product
|
Quantity
|
1.11 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
Lindlar catalyst
|
Quantity
|
0.84 g
|
Type
|
catalyst
|
Smiles
|
[Pd].CC(=O)[O-].CC(=O)[O-].[Pb+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
are obtained in the form of a yellow oil
|
Name
|
|
Type
|
|
Smiles
|
NC1CC2(C1)CN(CC2)C(=O)OC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |